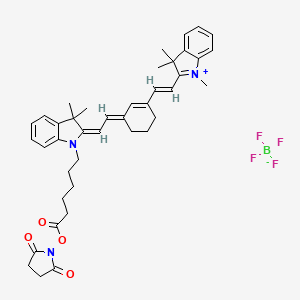

Cy7-NHS ester tetrafluoroborate

Overview

Description

Cy7-NHS ester tetrafluoroborate is a fluorescent dye that belongs to the cyanine family of synthetic polymethine dyes. It is reactive, water-soluble, and has an absorbance maximum of 747 nm and an emission maximum of 776 nm, which falls in the near-infrared region . This compound is commonly used to fluorescently label oligonucleotides at either the 5’ or 3’ end, or internally, making it an excellent choice for in vivo applications due to minimal background fluorescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cy7-NHS ester tetrafluoroborate typically involves the reaction of cyanine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation . The product is then purified using column chromatography to obtain the pure Cy7-NHS ester.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesis and purification systems to ensure high yield and purity. The final product is often lyophilized and stored under an inert atmosphere to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Cy7-NHS ester tetrafluoroborate primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is commonly used for labeling proteins, peptides, and oligonucleotides.

Common Reagents and Conditions: The typical reagents used in these reactions include primary amines, such as amino-modified oligonucleotides or proteins, and a buffer solution to maintain the pH around 7.5-8.5. The reaction is usually carried out at room temperature for a few hours to ensure complete labeling .

Major Products Formed: The major products formed from these reactions are amide-linked conjugates of Cy7-NHS ester with the target molecules, such as labeled oligonucleotides or proteins .

Scientific Research Applications

Bioconjugation

Overview:

Cy7-NHS ester serves as a powerful tool for bioconjugation, allowing researchers to covalently attach the dye to biomolecules containing primary amines (NH2 groups). This process is facilitated by nucleophilic acyl substitution reactions, leading to the formation of stable amide bonds.

Applications:

- Labeling Proteins and Peptides: Cy7-NHS ester can be effectively used to label proteins and peptides for tracking and visualization in biological assays. The labeling efficiency is influenced by factors such as pH and protein concentration, with optimal conditions typically involving phosphate-buffered saline at neutral pH and protein concentrations between 2-10 mg/mL.

- Multiplex Assays: The dye's ability to label multiple targets simultaneously without cross-reactivity enhances its utility in multiplex assays, which are crucial for studying complex biological systems.

Imaging Techniques

Overview:

The fluorescent properties of Cy7-NHS ester allow it to be utilized in various imaging modalities, including fluorescence microscopy and in vivo imaging.

Case Studies:

- Tumor Imaging: In vivo studies have demonstrated that Cy7 can effectively label tumors in mouse models, providing clear imaging results with minimal background interference. This capability is vital for cancer research and diagnostics, where precise localization of tumors is necessary.

- Antibody Conjugation: The dye has been successfully conjugated with therapeutic antibodies for targeted imaging of cancer cells. For instance, a study showed that a Cy7-labeled antibody could specifically recognize Her2+ cancer cells while avoiding Her2− cells, highlighting its potential in targeted therapy .

Drug Delivery Systems

Overview:

Cy7-NHS ester has been explored for use in drug delivery systems due to its ability to label therapeutic agents.

Applications:

- Targeted Drug Delivery: By conjugating Cy7 with drug molecules or carriers, researchers can track the distribution and release of therapeutic agents within biological systems. This method enhances the understanding of drug pharmacokinetics and biodistribution .

Photodynamic Therapy

Overview:

The compound's fluorescent properties have also been investigated for photodynamic therapy applications.

Applications:

- Therapeutic Monitoring: Cy7 can be used as a photosensitizer in photodynamic therapy, where it helps visualize the treatment's effectiveness by tracking the localization of the dye within tissues during light exposure .

Mechanism of Action

The mechanism of action of Cy7-NHS ester tetrafluoroborate involves the formation of a stable amide bond between the NHS ester and a primary amine on the target molecule. This covalent attachment allows the fluorescent dye to be permanently linked to the target, enabling its detection and visualization through fluorescence imaging . The near-infrared fluorescence properties of Cy7-NHS ester allow for deep tissue penetration and minimal background interference, making it ideal for in vivo applications .

Comparison with Similar Compounds

Cy7-NHS ester tetrafluoroborate is unique among cyanine dyes due to its near-infrared fluorescence properties, which provide advantages in terms of sensitivity and tissue penetration. Similar compounds include Cy3.5-NHS ester and Cy5.5-NHS ester, which have different excitation and emission maxima and are used for different applications based on their spectral properties . Cy7-NHS ester is particularly favored for in vivo imaging due to its minimal background fluorescence and high signal-to-noise ratio .

List of Similar Compounds:- Cy3.5-NHS ester

- Cy5.5-NHS ester

- Cy5-NHS ester

- IRDye 700 NHS ester

Biological Activity

Cy7-NHS ester tetrafluoroborate, commonly referred to as Cy7 NHS ester, is a near-infrared (NIR) fluorescent dye that has gained prominence in biological imaging and labeling applications. This compound features unique properties that facilitate its use in various life science research areas, particularly in bioconjugation processes. The following sections detail its biological activity, mechanisms of action, applications, and relevant research findings.

Cy7 NHS ester has a molecular weight of approximately 828 Da, with an absorption maximum at 743 nm and an emission maximum at 767 nm. Its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) allows for effective conjugation with biomolecules containing primary amines (NH2 groups) through nucleophilic acyl substitution reactions. This reaction results in the formation of stable amide bonds, enabling the covalent attachment of the dye to proteins or peptides without harsh conditions or additional coupling reagents .

Reaction Mechanism

The conjugation process involves the following steps:

- Activation : The NHS ester group reacts with a primary amine on the target biomolecule.

- Formation of Amide Bond : An intermediate is formed, leading to the release of N-hydroxysuccinimide (NHS) and the establishment of a covalent bond between Cy7 and the biomolecule.

- Fluorescence : Once conjugated, the Cy7 moiety provides a fluorescent signal that can be detected in various imaging techniques.

Biological Applications

Cy7 NHS ester is utilized in several key areas of biological research:

- In Vivo Imaging : Studies have demonstrated its efficacy in labeling tumors in mouse models, allowing for clear imaging results with minimal background fluorescence. This capability is crucial for cancer research and diagnostics where precise localization of tumors is necessary .

- Bioconjugation : As a linker molecule, Cy7 NHS ester facilitates the attachment of fluorescent labels to biomolecules, enhancing their visibility in assays .

- Flow Cytometry and Microscopy : Its spectral properties make it suitable for applications in flow cytometry and microscopy, where high labeling ratios can be achieved without self-quenching .

Research Findings

Recent studies have provided insights into the biological activity and stability of Cy7 NHS ester:

- In Vivo Distribution : In experiments involving LS174T tumor-bearing mice, Cy7 NHS ester exhibited rapid distribution throughout the body post-injection, with significant fluorescence observed at 15 minutes but negligible autofluorescence from blank controls. The dye was rapidly eliminated from the kidneys, indicating a favorable pharmacokinetic profile .

- Photostability : Research indicates that Cy7 NHS ester exhibits enhanced photostability compared to other cyanine dyes under similar conditions. The lifetime measurements suggest that modifications to the dye structure can influence its stability and performance in imaging applications .

Comparative Analysis

A comparison of Cy7 NHS ester with other related dyes highlights its unique advantages:

| Compound Name | Molecular Weight | Absorption Maximum (nm) | Emission Maximum (nm) | Unique Features |

|---|---|---|---|---|

| Cy7 NHS Ester | 828 Da | 743 | 767 | Superior tissue penetration; low nonspecific binding |

| Cyanine5 NHS Ester | 667.5 Da | 646 | 662 | Higher solubility in water; shorter wavelength range |

| Cyanine3 NHS Ester | 641.5 Da | 555 | 570 | Visible light imaging; lower hydrophobicity |

Cy7 NHS ester stands out due to its extended absorption and emission wavelengths, allowing deeper tissue penetration during imaging compared to shorter-wavelength dyes like Cyanine3 or Cyanine5 .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H48N3O4.BF4/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3,4)5/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKUQMKZCXWMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)/CCC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H48BF4N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.